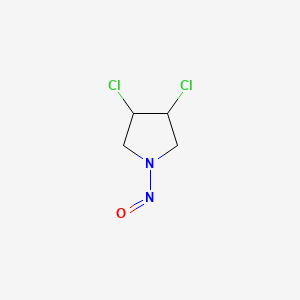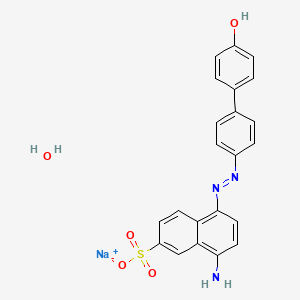
3,4-Dichloro-1-nitrosopyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dichloro-1-nitrosopyrrolidine is a chemical compound with the molecular formula C4H6Cl2N2O. It is a member of the nitrosamine family, which are compounds known for their potential carcinogenic properties. This compound is of interest in various fields due to its unique chemical structure and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-1-nitrosopyrrolidine typically involves the nitrosation of 3,4-dichloropyrrolidine. This reaction can be carried out using nitrosating agents such as sodium nitrite in the presence of an acid. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent decomposition of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dichloro-1-nitrosopyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert it into amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso compounds, while reduction can produce amines .
Applications De Recherche Scientifique
3,4-Dichloro-1-nitrosopyrrolidine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studies on its biological activity help understand the effects of nitrosamines on living organisms.
Medicine: Research on its potential carcinogenic properties contributes to the study of cancer and its prevention.
Industry: It is used in the production of other chemicals and materials
Mécanisme D'action
The mechanism of action of 3,4-Dichloro-1-nitrosopyrrolidine involves its interaction with biological molecules. It can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The compound’s reactivity with cellular components is mediated through its nitroso group, which can undergo metabolic activation to form reactive intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Nitrosopyrrolidine: Similar in structure but lacks the chlorine atoms.
N-Nitrosopiperidine: Contains a six-membered ring instead of a five-membered ring.
N-Nitrosodimethylamine: A simpler structure with two methyl groups attached to the nitrogen atom
Uniqueness
3,4-Dichloro-1-nitrosopyrrolidine is unique due to the presence of chlorine atoms, which influence its chemical reactivity and biological activity. The chlorinated structure can lead to different metabolic pathways and interactions compared to non-chlorinated nitrosamines .
Propriétés
Numéro CAS |
59863-59-1 |
|---|---|
Formule moléculaire |
C4H6Cl2N2O |
Poids moléculaire |
169.01 g/mol |
Nom IUPAC |
3,4-dichloro-1-nitrosopyrrolidine |
InChI |
InChI=1S/C4H6Cl2N2O/c5-3-1-8(7-9)2-4(3)6/h3-4H,1-2H2 |
Clé InChI |
NXUCOCMJAHWYNO-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(CN1N=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-bis[[1-[[(2,4-Dimethylphenyl)amino]carbonyl]-2-oxopropyl]azo][1,1'-biphenyl]-2,2'-disulphonic acid](/img/structure/B13804564.png)
![[(S)-cyano-(4-phenoxyphenyl)methyl] (2R)-2-(4-chlorophenyl)-3-methylbutanoate](/img/structure/B13804572.png)

![3-Azabicyclo[4.2.1]nonane-3-acetonitrile(9CI)](/img/structure/B13804592.png)
![1H-Isoindol-3-amine,N-[4-(1,1-dimethylethyl)-2-pyridinyl]-1-[[4-(1,1-dimethylethyl)-2-pyridinyl]imino]-](/img/structure/B13804598.png)


![2-Naphthalenesulfonic acid, 4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-7-(methylamino)-](/img/structure/B13804622.png)



![(1S,2S,3S,5S)-5-Azido-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol](/img/structure/B13804648.png)


